molecular formula C15H13FO4 B6402709 3-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid CAS No. 1261935-71-0

3-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6402709
CAS No.: 1261935-71-0
M. Wt: 276.26 g/mol
InChI Key: MDDIFJDIAZYZIN-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with commercially available 3-fluoro-4-methoxyphenylboronic acid.

    Suzuki Coupling Reaction: The boronic acid undergoes a Suzuki coupling reaction with 5-methoxy-2-bromobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

3-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy substituents on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

3-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid can be compared with other similar compounds, such as:

    3-Fluoro-4-methoxyphenylboronic acid: This compound shares the fluoro and methoxy substituents but differs in its functional group, being a boronic acid instead of a carboxylic acid.

    4-Fluoro-3-methoxyphenylboronic acid: Similar in structure but with different positions of the fluoro and methoxy groups.

    3-Fluoro-4-methoxyphenylacetic acid: This compound has a similar phenyl ring substitution pattern but differs in the acetic acid functional group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluoro and methoxy groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-12-6-10(5-11(7-12)15(17)18)9-3-4-14(20-2)13(16)8-9/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDIFJDIAZYZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690164
Record name 3'-Fluoro-4',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-71-0
Record name 3'-Fluoro-4',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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